molecular formula C26H20ClFN4O2 B2377073 N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-35-8

N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide

Cat. No.: B2377073
CAS No.: 931737-35-8
M. Wt: 474.92
InChI Key: RAEMPROQISQKAM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a pyrazoloquinoline derivative featuring a 3-chlorophenyl acetamide moiety, a 3-methylbenzyl substituent at position 5, and a fluorine atom at position 6. Its structural complexity arises from the fused pyrazoloquinoline core and strategically positioned substituents, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-4-2-5-17(10-16)13-31-14-22-25(21-12-19(28)8-9-23(21)31)30-32(26(22)34)15-24(33)29-20-7-3-6-18(27)11-20/h2-12,14H,13,15H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEMPROQISQKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 3-chlorophenyl and 8-fluoro-5-(3-methylbenzyl) groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrate that such compounds can effectively reduce proliferation in various cancer cell lines, including HeLa and A375 cells .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Studies have shown that related pyrazolo compounds can inhibit bacterial growth by disrupting cellular processes. This makes them candidates for developing new antibiotics against resistant strains of bacteria .

Neuroprotective Effects

Emerging evidence suggests that pyrazoloquinoline derivatives may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's diseases .

Case Study 1: CDK Inhibition

A study focused on a series of pyrazoloquinoline derivatives demonstrated that modifications at specific positions significantly enhanced their inhibitory activity against CDK2 and CDK9. The lead compound exhibited an IC50 value of 0.36 µM against CDK2, indicating potent activity suitable for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another research effort, a library of pyrazolo compounds was screened against various bacterial strains. The results indicated that certain derivatives showed promising activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target
Compound ACDK2 Inhibition0.36Cyclin-dependent kinase
Compound BAntimicrobial12Staphylococcus aureus
Compound CNeuroprotectionNot specifiedNeuronal cells

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a pyrazolo[4,3-c]quinoline core with several analogs but differs in substituent patterns. Key comparisons include:

Compound Name Core Structure Position 5 Substituent Position 8 Substituent Acetamide Substituent Molecular Formula Melting Point (°C) Yield (%) Key Data/Notes
Target Compound Pyrazolo[4,3-c]quinoline 3-Methylbenzyl Fluorine 3-Chlorophenyl C₂₇H₂₀ClFN₄O₂ N/A N/A Structural focus on lipophilicity (Cl, F, methyl groups)
2-(5-Benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide () Pyrazolo[4,3-c]quinoline Benzyl Fluorine 4-Methylphenyl C₂₇H₂₁FN₄O₂ N/A N/A Benzyl vs. 3-methylbenzyl may alter steric hindrance and solubility
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () Pyrazolo[4,3-c]pyridine Quinolin-3-yl N/A Ethyl carboxylate C₂₄H₁₈N₄O₃ 248–251 84 Carboxylate group enhances polarity; lower lipophilicity vs. acetamide
N-(3-Chlorophenyl)quinolin-8-amine () Quinoline N/A N/A 3-Chlorophenyl C₁₅H₁₁ClN₂ N/A N/A Simpler core; lacks pyrazole ring, reducing hydrogen-bonding potential
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... () Pyrazolo[3,4-d]pyrimidine Fluorophenyl/isopropoxy Fluorine N/A C₃₂H₂₈F₂N₆O₂ 302–304 19 Fluorine and pyrimidine core enhance metabolic stability

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties
  • Hydrogen Bonding: The acetamide group in the target compound enables hydrogen bonding (N–H···O and C=O···H interactions), as observed in related pyrazoloquinoline derivatives, which may enhance crystalline stability compared to carboxylate esters () .
  • Fluorine Impact : The fluorine atom at position 8 likely reduces metabolic degradation (via blocking cytochrome P450 oxidation) similarly to fluorine in ’s pyrazolopyrimidine compound .
Spectroscopic and Structural Insights
  • NMR Profiling : Analogous compounds () show that substituents at positions 5 and 8 cause distinct chemical shifts in regions A (protons 39–44) and B (29–36). The target’s 3-methylbenzyl group may induce upfield shifts in region A due to electron-donating methyl effects, while the 3-chlorophenyl group could deshield region B protons .
  • Crystallography : While direct data are unavailable, hydrogen-bonding patterns in suggest the target’s acetamide and pyrazole N–H groups form a 2D network, similar to pyrazolo[4,3-c]pyridine derivatives .

Biological Activity

N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to 30 μg/mL against various pathogens, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . The presence of halogen substituents, such as chlorine and fluorine, appears to enhance these activities, possibly due to increased lipophilicity and improved interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound is supported by preliminary studies showing cytotoxic effects on various cancer cell lines. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazoloquinoline derivatives were tested against Fusarium oxysporum. The compound exhibited an EC50 value of 6 μg/mL, indicating potent antifungal activity compared to standard treatments . The study concluded that the incorporation of specific substituents significantly affects the biological activity.

CompoundMIC (μg/mL)Activity Type
Compound A6.25Antibacterial
Compound B28Antifungal
N-(3-chlorophenyl)-2-(8-fluoro...)6Antifungal

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound induced a dose-dependent decrease in cell viability with IC50 values around 15 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The fluorine atom in its structure is hypothesized to enhance binding affinity to target proteins involved in cell signaling pathways. Additionally, the chlorophenyl group may contribute to increased hydrophobic interactions with lipid membranes.

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